![molecular formula C16H19FN2O3 B14955911 6-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B14955911.png)
6-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride to form the acetylated indole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
6-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoroindole: A fluorinated indole derivative with similar chemical properties.
Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functionality.
Uniqueness
6-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}hexanoic acid is unique due to its specific combination of a fluorinated indole moiety and a hexanoic acid chain, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H19FN2O3 |
---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
6-[[2-(6-fluoroindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H19FN2O3/c17-13-6-5-12-7-9-19(14(12)10-13)11-15(20)18-8-3-1-2-4-16(21)22/h5-7,9-10H,1-4,8,11H2,(H,18,20)(H,21,22) |
InChI Key |
QVYQKAXAYGTVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCCCCC(=O)O)F |
Origin of Product |
United States |
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